N1-Methyl-N2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)ethane-1,2-diamine
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Overview
Description
N1-Methyl-N2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)ethane-1,2-diamine is an organic compound that features a boronic ester group. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the boronic ester group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methyl-N2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)ethane-1,2-diamine typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where a pyrimidine derivative is reacted with a boronic ester precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances reproducibility.
Chemical Reactions Analysis
Types of Reactions
N1-Methyl-N2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)ethane-1,2-diamine undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to yield corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under mild conditions to prevent decomposition of the boronic ester group .
Major Products
The major products formed from these reactions include boronic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N1-Methyl-N2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is explored for its potential as a fluorescent probe due to the unique properties of the boronic ester group.
Medicine: Research is ongoing into its use as an enzyme inhibitor, which could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism by which N1-Methyl-N2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)ethane-1,2-diamine exerts its effects is primarily through its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The compound can also participate in various signaling pathways by modulating the activity of target enzymes and proteins .
Comparison with Similar Compounds
Similar Compounds
N1,N1-Dimethyl-N2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethane-1,2-diamine: This compound shares a similar boronic ester group but differs in the pyridine ring structure.
N1,N1-Dimethyl-N2-(4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethane-1,2-diamine: Another similar compound with a methyl group on the pyridine ring.
Uniqueness
What sets N1-Methyl-N2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)ethane-1,2-diamine apart is its pyrimidine ring structure, which offers unique electronic properties and reactivity compared to pyridine derivatives. This makes it particularly useful in applications requiring specific electronic characteristics and stability .
Properties
Molecular Formula |
C13H23BN4O2 |
---|---|
Molecular Weight |
278.16 g/mol |
IUPAC Name |
N-methyl-N'-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]ethane-1,2-diamine |
InChI |
InChI=1S/C13H23BN4O2/c1-12(2)13(3,4)20-14(19-12)10-8-17-11(18-9-10)16-7-6-15-5/h8-9,15H,6-7H2,1-5H3,(H,16,17,18) |
InChI Key |
FSTALKSJSCPGBX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NCCNC |
Origin of Product |
United States |
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